molecular formula C10H5F3N4 B2861793 2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile CAS No. 3720-41-0

2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile

Cat. No.: B2861793
CAS No.: 3720-41-0
M. Wt: 238.173
InChI Key: CFVQWSSWYUKQAR-UHFFFAOYSA-N
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Description

2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile is a hydrazinylidene derivative featuring a propanedinitrile backbone substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, influencing the compound’s reactivity, stability, and interactions in biological systems.

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N4/c11-10(12,13)7-2-1-3-8(4-7)16-17-9(5-14)6-15/h1-4,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVQWSSWYUKQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN=C(C#N)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile , often referred to in scientific literature as a hydrazone derivative, has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. The molecular formula is C10H7F3N4C_{10}H_{7}F_{3}N_{4}, and it features a hydrazone linkage that is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with cellular pathways associated with cancer cell proliferation and apoptosis. Research indicates that the trifluoromethyl group enhances lipophilicity and potentially increases the compound's binding affinity to target proteins involved in cell signaling pathways.

Anticancer Efficacy

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings from different studies:

Cell Line IC50 (µM) Mechanism Reference
MCF-7 (Breast)5.2Induction of apoptosis
HCT-15 (Colon)3.8Inhibition of Bcl-2 protein
A-431 (Skin)6.0Cell cycle arrest in G2/M phase
PC-3 (Prostate)4.5ROS generation leading to cell death

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is significant in enhancing the compound's antiproliferative activity. Studies suggest that modifications to the phenyl ring can lead to variations in potency. For instance, substituents such as methoxy or chloro groups on the phenyl ring have been shown to further increase activity against specific cancer types.

Case Studies

  • MCF-7 Breast Cancer Study : In a study targeting MCF-7 cells, this compound exhibited an IC50 value of 5.2 µM, indicating significant cytotoxicity. Mechanistic studies revealed that this compound induces apoptosis through mitochondrial pathways, evidenced by increased caspase activity and PARP cleavage.
  • HCT-15 Colon Cancer Study : Another investigation focused on HCT-15 cells demonstrated an IC50 value of 3.8 µM. The study highlighted the role of this compound in downregulating anti-apoptotic proteins such as Bcl-2, promoting cell death via intrinsic apoptotic pathways.

Comparison with Similar Compounds

Positional Isomers: 3-CF₃ vs. 4-CF₃ Substitution

The positional isomer 2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile (CAS 7089-17-0) differs only in the substituent position (para instead of meta) on the phenyl ring. Key distinctions include:

  • Biological Activity : Positional isomers often differ in receptor binding due to steric and electronic variations. For example, mitochondrial uncouplers like FCCP (a trifluoromethoxy-substituted analog) rely on substituent positioning for activity .
Table 1: Comparison of Trifluoromethyl-Substituted Hydrazinylidene Propanedinitriles
Property 3-CF₃ Isomer (Target Compound) 4-CF₃ Isomer (CAS 7089-17-0)
Substituent Position Meta Para
Electron-Withdrawing Effect Moderate Stronger (due to resonance)
Known Applications Under investigation Unreported in evidence
Safety Data (GHS) Not available Listed in SDS (Section 1)

Substituent Variation: CF₃ vs. OCF₃

The compound 2-[2-[4-(trifluoromethoxy)phenyl]hydrazinylidene]propanedinitrile (FCCP) features a trifluoromethoxy (-OCF₃) group instead of -CF₃. Differences include:

  • Biological Role: FCCP is a well-known mitochondrial uncoupler, disrupting proton gradients. The target compound’s -CF₃ group may enhance lipophilicity, influencing its uncoupling efficiency or toxicity profile .

Functional Group Differences: Nitro and Hydroxy Derivatives

2-[(3-Hydroxy-4-nitro-phenyl)methylene]propanedinitrile () replaces the -CF₃ group with -NO₂ and -OH substituents. Key contrasts:

  • Solubility : Nitro and hydroxy groups increase polarity, likely enhancing aqueous solubility compared to the hydrophobic -CF₃ derivative.
  • Biological Activity : Nitro groups are associated with antimicrobial and anticancer properties, while -CF₃ derivatives may exhibit different toxicity or metabolic stability .
Table 2: Functional Group Impact on Properties
Compound Key Substituents Solubility Trend Biological Relevance
Target Compound -CF₃ (meta) Likely low Potential agrochemical use
2-[(3-Hydroxy-4-nitro-phenyl)methylene]... -NO₂, -OH Higher (polar) Anti-cancer, anti-inflammatory
FCCP -OCF₃ (para) Moderate Mitochondrial uncoupling

Heterocyclic Derivatives: Carboxhydrazides vs. Propanedinitriles

highlights N′-aryl carboxhydrazides with 3-CF₃ phenyl groups, such as compounds 6a–6f . Unlike the target compound’s propanedinitrile core, these feature fused furan-pyrrole heterocycles. Comparisons include:

  • Photosynthetic Electron Transport (PET) Inhibition: Carboxhydrazides like 6c (R = 4-NO₂) show moderate PET inhibition in spinach chloroplasts.
  • Chlorophyll Reduction: Carboxhydrazides with -NO₂ or -I substituents (e.g., 6e) reduce algal chlorophyll content, suggesting substituent-dependent bioactivity. The target compound’s -CF₃ group could similarly influence algal growth .

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